molecular formula C13H16N4O2 B6965294 N,2-dimethyl-N-[(1-methylimidazol-2-yl)methyl]-6-oxo-1H-pyridine-4-carboxamide

N,2-dimethyl-N-[(1-methylimidazol-2-yl)methyl]-6-oxo-1H-pyridine-4-carboxamide

Cat. No.: B6965294
M. Wt: 260.29 g/mol
InChI Key: ROECWJKMQBNJCF-UHFFFAOYSA-N
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Description

N,2-dimethyl-N-[(1-methylimidazol-2-yl)methyl]-6-oxo-1H-pyridine-4-carboxamide is a complex organic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-N-[(1-methylimidazol-2-yl)methyl]-6-oxo-1H-pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the imidazole and pyridine precursors. One common method involves the condensation of 1-methylimidazole with a suitable aldehyde to form the imidazole ring . The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the reaction of an aldehyde, ammonia, and a β-keto ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-N-[(1-methylimidazol-2-yl)methyl]-6-oxo-1H-pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,2-dimethyl-N-[(1-methylimidazol-2-yl)methyl]-6-oxo-1H-pyridine-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. The compound may also interact with enzymes and receptors, modulating their activity through binding to active sites or allosteric sites.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: An aromatic heterocyclic compound used as a precursor in various chemical syntheses.

    2-Methyl-1-pyrroline: A five-membered heterocyclic compound with biological and pharmacological applications.

Uniqueness

N,2-dimethyl-N-[(1-methylimidazol-2-yl)methyl]-6-oxo-1H-pyridine-4-carboxamide is unique due to its dual-ring structure, which combines the properties of both imidazole and pyridine rings. This structural feature enhances its versatility and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

N,2-dimethyl-N-[(1-methylimidazol-2-yl)methyl]-6-oxo-1H-pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-9-6-10(7-12(18)15-9)13(19)17(3)8-11-14-4-5-16(11)2/h4-7H,8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROECWJKMQBNJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1)C(=O)N(C)CC2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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